molecular formula C13H14FNO2S2 B10924114 5-Fluoro-N-(2-isopropylphenyl)thiophene-2-sulfonamide

5-Fluoro-N-(2-isopropylphenyl)thiophene-2-sulfonamide

Cat. No.: B10924114
M. Wt: 299.4 g/mol
InChI Key: MEEHIOAOYPTFDN-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Sulfonamide Formation: Reaction of the fluorinated aromatic compound with a sulfonamide precursor.

    Thiophene Introduction: Incorporation of the thiophene ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-N-(2-isopropylphenyl)benzamide: Shares structural similarities but differs in the presence of a bromine atom and a benzamide moiety.

    5-Fluoro-N-(2-isopropylphenyl)-2-methoxybenzenesulfonamide: Similar in structure but contains a methoxy group instead of a thiophene ring.

Uniqueness

5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide is unique due to the combination of its fluorine atom, isopropylphenyl group, and thiophenesulfonamide moiety

Properties

Molecular Formula

C13H14FNO2S2

Molecular Weight

299.4 g/mol

IUPAC Name

5-fluoro-N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14FNO2S2/c1-9(2)10-5-3-4-6-11(10)15-19(16,17)13-8-7-12(14)18-13/h3-9,15H,1-2H3

InChI Key

MEEHIOAOYPTFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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